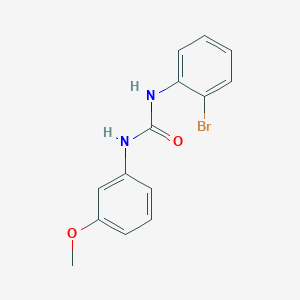![molecular formula C14H15N3OS B5484403 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide](/img/structure/B5484403.png)
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用機序
The mechanism of action of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide involves the conversion of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide into MPP+, a toxic metabolite that can selectively damage dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative damage and cell death.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its neurotoxic effects, 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has been shown to affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has also been shown to affect the levels of various enzymes and proteins involved in cellular metabolism and signaling.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide also has a number of limitations, including its toxicity and potential for off-target effects.
将来の方向性
There are a number of potential future directions for research involving 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative disorders based on the selective destruction of dopaminergic neurons. Another area of interest is the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide as a tool for studying the role of dopamine and other neurotransmitters in various physiological and pathological processes.
合成法
The synthesis of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide is a relatively complex process that involves multiple steps. One common method for synthesizing 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide involves the reaction of 4-morpholinylphenylacetonitrile with 2-chloroacrylonitrile in the presence of a base catalyst. The resulting product is then treated with hydrogen sulfide to produce 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide.
科学的研究の応用
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has been used in a wide range of scientific research applications. One of the most well-known uses of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide is as a neurotoxin that can selectively destroy dopaminergic neurons in the brain. This has made 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-10-12(14(16)19)9-11-1-3-13(4-2-11)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H2,16,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHKIKCLMVQYTH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-3-methoxy-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5484325.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
![7-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5484341.png)
![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5484351.png)

![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5484358.png)
![1-allyl-4-[(phenylthio)acetyl]piperazine](/img/structure/B5484364.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5484369.png)
![1-methyl-N-(3-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5484376.png)
![4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5484399.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5484410.png)
![7-(2,3-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5484416.png)
![4-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5484422.png)